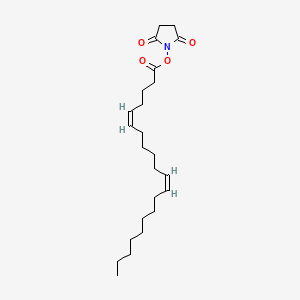
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of (Z,Z)-5,11-Eicosadienoic Acid and N-Hydroxysuccinimide (Z,Z)-5,11-Eicosadienoic Acid is a polyunsaturated fatty acid, while N-Hydroxysuccinimide is commonly used in bioconjugation techniques due to its ability to form stable amide bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide typically involves the esterification of (Z,Z)-5,11-Eicosadienoic Acid with N-Hydroxysuccinimide. This reaction can be catalyzed by carbodiimides such as N,N’-Dicyclohexylcarbodiimide (DCC) or N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable solvent like dichloromethane or dimethylformamide. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to isolate the desired compound .
化学反应分析
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The double bonds in the (Z,Z)-5,11-Eicosadienoic Acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The N-Hydroxysuccinimide ester can undergo nucleophilic substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-Chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are employed for reduction.
Substitution: Amines such as ethylenediamine or lysine can react with the N-Hydroxysuccinimide ester under mild conditions to form stable amide bonds.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated fatty acid derivatives
Substitution: Amide-linked conjugates
科学研究应用
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials and as a functional additive in various products
作用机制
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide involves the formation of stable amide bonds through nucleophilic substitution reactions. The N-Hydroxysuccinimide ester acts as an activating group, facilitating the reaction with nucleophiles such as amines. This results in the formation of amide-linked conjugates, which can be used for various applications, including bioconjugation and drug delivery .
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide Esters: Other N-Hydroxysuccinimide esters, such as N-Hydroxysuccinimide acetate and N-Hydroxysuccinimide carbonate, share similar reactivity and applications.
Polyunsaturated Fatty Acids: Compounds like linoleic acid and arachidonic acid have similar structures but differ in their specific double bond positions and biological activities
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is unique due to the combination of a polyunsaturated fatty acid with an N-Hydroxysuccinimide ester. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
属性
分子式 |
C24H39NO4 |
|---|---|
分子量 |
405.6 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h9-10,15-16H,2-8,11-14,17-21H2,1H3/b10-9-,16-15- |
InChI 键 |
LBDAFMASECPAPO-GJWNNSPJSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)ON1C(=O)CCC1=O |
规范 SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


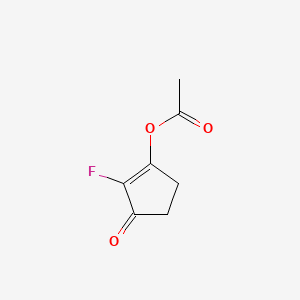

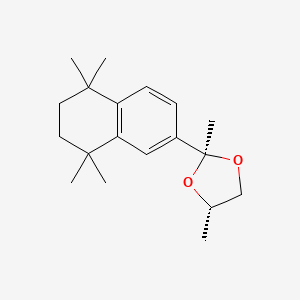
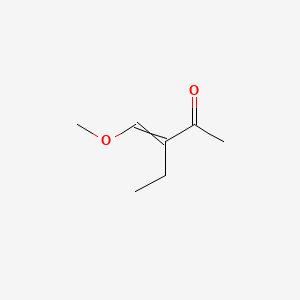
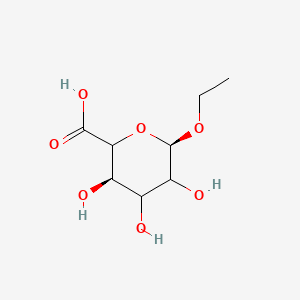
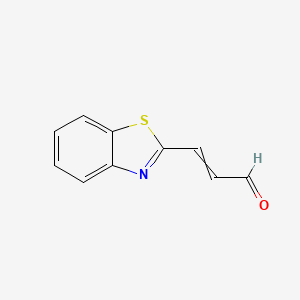

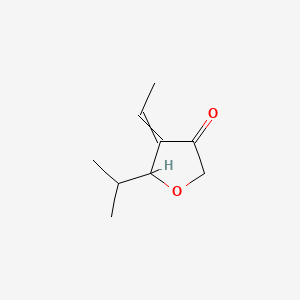
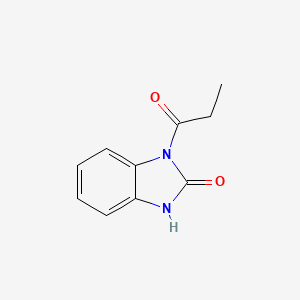
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)
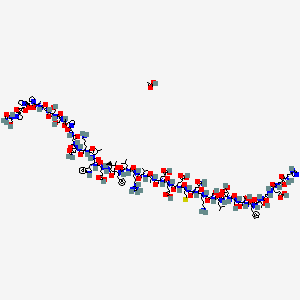
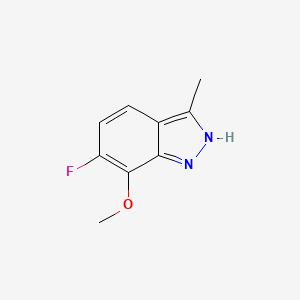

![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
